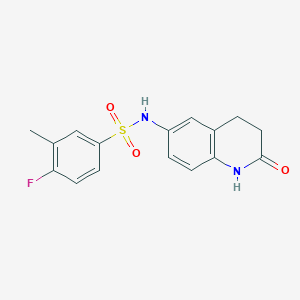

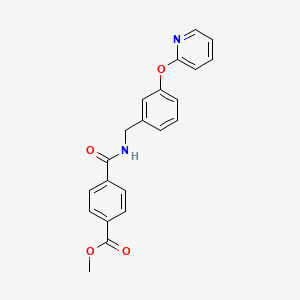

2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyridine derivatives and has shown promising results in various research applications.

Scientific Research Applications

Potential Anticancer Agents

Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from related pyridine compounds, has demonstrated their impact on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These studies indicate the potential of pyridine derivatives in anticancer applications, suggesting a similar interest in the specific research on 2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine for therapeutic uses (Temple et al., 1983).

Supramolecular Chemistry

The study of novel supramolecular synthons, including interactions between pyridine derivatives and other chemical entities, reveals the compound's potential in crystal engineering. This research shows how pyridine derivatives can form bifurcated hydrogen bonds with chloranilic acid, leading to the formation of supramolecular structures that could be leveraged for designing new materials or chemical sensors (Zaman et al., 1999).

Chemical Synthesis and Reactivity

In the realm of organometallic chemistry, research involving the reactivity of pyridine derivatives with osmium-hexahydride complexes provides insights into the activation of C(sp2)−H and the reduction of CE bonds. This work demonstrates the compound's utility in studying complex chemical reactions that could have implications for catalysis and the development of new synthetic methods (Barrio et al., 2004).

Spin-Crossover and Magnetic Properties

Research on one-dimensional spin-crossover Iron(II) complexes, which are bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds, highlights the compound's potential application in developing materials with tunable magnetic properties. These complexes show a steep one-step spin crossover between high-spin and low-spin states, which could be exploited in the design of molecular switches or sensors (Nishi et al., 2010).

Ligand Chemistry and Coordination Complexes

The synthesis and coordination chemistry of pyridine derivatives serve as a foundational element in creating complex metal-ligand assemblies. These compounds are used to construct oligonuclear organometallic structures, demonstrating their versatility as ligands in coordination chemistry. This application is crucial for the development of new materials and catalysts (Siemeling et al., 1995).

properties

IUPAC Name |

2-chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-3-16-6-4-11(5-7-16)12-8-10(2)13(14)15-9-12/h4,8-9H,3,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHSFXGQAFPKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC1)C2=CN=C(C(=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)

![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)

![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)